![molecular formula C10H9N3O4S B5917944 1-[(4-methylphenyl)sulfonyl]-4-nitro-1H-pyrazole](/img/structure/B5917944.png)
1-[(4-methylphenyl)sulfonyl]-4-nitro-1H-pyrazole
Overview
Description
The compound “1-[(4-methylphenyl)sulfonyl]-4-nitro-1H-pyrazole” is a pyrazole derivative. Pyrazole is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . The presence of the sulfonyl and nitro groups suggests that this compound could have interesting chemical and physical properties, and potentially useful biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a sulfonyl group attached to a 4-methylphenyl group, and a nitro group . The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the sulfonyl and nitro groups, both of which are electron-withdrawing and could therefore influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfonyl and nitro groups could influence properties such as solubility, melting point, and boiling point .Scientific Research Applications
Selective Removal of Perfluorooctanoic Acid
The compound has been used in the synthesis of a highly selective molecularly imprinted adsorbent based on multi-walled carbon nanotubes for the selective removal of perfluorooctanoic acid . The adsorbent was prepared using perfluorooctanoic acid as the template, acrylic amide as the functional monomer, and ethylene glycol dimethacrylate as the crosslinker agent .
Fluorescence Imaging
The compound has been used in the development of a near-infrared BODIPY-based switchable fluorescent probe . This probe has multiple potential biomedical applications, including wash-free live-cell fluorescence imaging, in vivo tissue fluorescence imaging, temperature sensing, and ultrasound-switchable fluorescence (USF) imaging .
Future Directions
The study of pyrazole derivatives is an active area of research, and compounds such as “1-[(4-methylphenyl)sulfonyl]-4-nitro-1H-pyrazole” could have potential applications in various fields, including medicinal chemistry and materials science . Further studies could focus on synthesizing this compound and studying its properties and potential applications.
properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-4-nitropyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4S/c1-8-2-4-10(5-3-8)18(16,17)12-7-9(6-11-12)13(14)15/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXTZCMKWNNBMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazole, 1-(4-methylphenylsulfonyl)-4-nitro- |
Synthesis routes and methods
Procedure details
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